molecular formula C9H16O2 B15240318 3-Methoxy-4,4-dimethylcyclohexan-1-one

3-Methoxy-4,4-dimethylcyclohexan-1-one

Cat. No.: B15240318
M. Wt: 156.22 g/mol
InChI Key: IXJOSINSXZYFIO-UHFFFAOYSA-N
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Description

3-Methoxy-4,4-dimethylcyclohexan-1-one is a cyclohexanone derivative featuring a ketone group at position 1, a methoxy (-OCH₃) substituent at position 3, and two methyl (-CH₃) groups at position 4. This substitution pattern confers unique steric and electronic properties to the molecule. The geminal dimethyl groups at position 4 likely restrict ring flexibility, affecting conformational stability and interactions in synthetic or biological contexts.

Properties

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

3-methoxy-4,4-dimethylcyclohexan-1-one

InChI

InChI=1S/C9H16O2/c1-9(2)5-4-7(10)6-8(9)11-3/h8H,4-6H2,1-3H3

InChI Key

IXJOSINSXZYFIO-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(=O)CC1OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-4,4-dimethylcyclohexan-1-one typically involves the alkylation of cyclohexanone derivatives. One common method includes the reaction of 4,4-dimethylcyclohexanone with methanol in the presence of an acid catalyst. The reaction conditions often require controlled temperatures and pressures to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale alkylation processes using specialized reactors. The use of continuous flow reactors can enhance the efficiency and scalability of the production process, ensuring consistent quality and output .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4,4-dimethylcyclohexan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Methoxy-4,4-dimethylcyclohexan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methoxy-4,4-dimethylcyclohexan-1-one involves its interaction with specific molecular targets. The methoxy group and the ketone functionality play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, influencing various biochemical pathways. Detailed studies on its molecular targets and pathways are ongoing to elucidate its full mechanism of action .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physical Properties

Compound Name Substituents Molecular Formula Molecular Weight Key Properties (Inferred/Reported) Evidence Source
3-Methoxy-4,4-dimethylcyclohexan-1-one -OCH₃ (C3), -CH₃ (C4, C4) C₉H₁₄O₂ 170.22* High steric hindrance; electron-donating methoxy group enhances ketone stability. (analog)
2-Methoxy-4,4-dimethylcyclohexan-1-one -OCH₃ (C2), -CH₃ (C4, C4) C₉H₁₄O₂ 170.22 Positional isomer; methoxy at C2 may alter electronic distribution.
2-Chloro-4,4-dimethylcyclohexan-1-one -Cl (C2), -CH₃ (C4, C4) C₈H₁₃ClO 160.64 Electronegative Cl withdraws electrons, increasing ketone reactivity.
2-Hydroxy-4,4-dimethylcyclohexan-1-one -OH (C2), -CH₃ (C4, C4) C₈H₁₄O₂ 142.20 Hydrogen bonding via -OH improves solubility in polar solvents.
4-Methoxycyclohexan-1-one -OCH₃ (C4) C₇H₁₀O₂ 126.15 No methyl groups; reduced steric hindrance and higher ring flexibility.
3-(Benzotriazolyl)-4,4-dimethylcyclohexan-1-one -Benzotriazolyl (C3), -CH₃ (C4, C4) C₁₄H₁₇N₃O 243.30 Bulky aromatic substituent; electron-withdrawing effects may deactivate ketone. Predicted bp: 416°C .

*Molecular weight inferred from positional isomer in .

Key Observations:
  • Substituent Position: Moving the methoxy group from C2 to C3 (as in the target compound) alters electronic effects on the ketone.
  • Substituent Type : Replacing -OCH₃ with -Cl () introduces stronger electron withdrawal, increasing electrophilicity of the carbonyl group. Conversely, -OH () enhances polarity and solubility.
  • Steric Effects : The 4,4-dimethyl groups in the target compound and its analogs (e.g., ) impose significant steric hindrance, reducing accessibility to the ketone for reactions requiring planar transition states.

Biological Activity

3-Methoxy-4,4-dimethylcyclohexan-1-one is an organic compound with the molecular formula C9H16O2C_9H_{16}O_2. It is a cyclohexanone derivative featuring a methoxy group and two methyl groups on the cyclohexane ring. This compound has garnered attention in scientific research due to its unique chemical properties and potential biological activities.

The compound is characterized by its ability to undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions facilitate its use as a precursor in the synthesis of complex organic molecules and in the study of enzyme interactions.

Property Value
Molecular FormulaC9H16O2
Molecular Weight156.22 g/mol
IUPAC NameThis compound
InChIInChI=1S/C9H16O2/c1-9(2)5-4-7(10)6-8(9)11-3/h8H,4-6H2,1-3H3
InChI KeyIXJOSINSXZYFIO-UHFFFAOYSA-N
Canonical SMILESCC1(CCC(=O)CC1OC)C

The biological activity of this compound is attributed to its interaction with specific molecular targets. The methoxy and ketone functionalities play crucial roles in its reactivity and binding affinity to enzymes and receptors, influencing various biochemical pathways. Ongoing studies aim to elucidate its full mechanism of action.

Biological Activity Studies

Research has indicated that this compound may exhibit several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may inhibit the growth of certain bacterial strains, potentially acting as an antibacterial agent.
  • Enzyme Inhibition : Investigations into enzyme interactions have revealed that it may act as an inhibitor for specific enzymes involved in metabolic pathways. For example, it has been studied for its effects on the Type III Secretion System (T3SS) in pathogenic bacteria, which is crucial for their virulence.
  • Therapeutic Potential : The compound is being explored for potential therapeutic applications in drug development, particularly in anti-inflammatory and anticancer contexts.

Case Studies

A notable study examined the effects of this compound on the T3SS activity in Citrobacter rodentium, a model organism for studying E. coli infections. The results indicated that at concentrations around 50 µM, the compound significantly inhibited T3SS-mediated secretion of virulence factors by approximately 50%, without exhibiting cytotoxic effects on the host cells . This suggests a promising avenue for developing new antimicrobial strategies targeting bacterial virulence rather than viability.

Comparative Analysis

To better understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

Compound Structure Biological Activity
4,4-DimethylcyclohexanoneLacks methoxy groupLess reactive in biological systems
3-Methoxy-N,N-dimethylanilineContains an aniline groupDifferent chemical properties

The presence of both methoxy and dimethyl groups on the cyclohexane ring makes this compound particularly valuable for various synthetic and industrial applications.

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